molecular formula C5H10N2O B152332 (R)-3-Methylpiperazin-2-one CAS No. 922178-61-8

(R)-3-Methylpiperazin-2-one

Cat. No.: B152332
CAS No.: 922178-61-8
M. Wt: 114.15 g/mol
InChI Key: BSPUWRUTIOUGMZ-SCSAIBSYSA-N
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Description

®-3-Methylpiperazin-2-one is a chiral heterocyclic compound with a piperazine ring structure It is characterized by the presence of a methyl group at the third position and a ketone functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methylpiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-substituted ethylenediamine with a suitable carbonyl compound, followed by cyclization to form the piperazine ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of ®-3-Methylpiperazin-2-one can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process may involve the use of high-pressure reactors and automated systems to control temperature and reaction time precisely. The choice of raw materials and optimization of reaction parameters are crucial to achieving high purity and yield in industrial production.

Chemical Reactions Analysis

Types of Reactions: ®-3-Methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group at the third position can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Electrophiles or nucleophiles; reactions may require catalysts or specific temperature and pH conditions.

Major Products:

    Oxidation: N-oxides of ®-3-Methylpiperazin-2-one.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nature of the substituent.

Scientific Research Applications

®-3-Methylpiperazin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of ®-3-Methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of cellular processes.

Comparison with Similar Compounds

    Piperazine: A parent compound with a similar ring structure but lacking the methyl and ketone groups.

    N-Methylpiperazine: Similar to ®-3-Methylpiperazin-2-one but with a methyl group on the nitrogen atom instead of the third position.

    2-Methylpiperazine: Differing by the position of the methyl group on the piperazine ring.

Uniqueness: ®-3-Methylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3R)-3-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-4-5(8)7-3-2-6-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPUWRUTIOUGMZ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584107
Record name (3R)-3-Methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922178-61-8
Record name (3R)-3-Methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-methylpiperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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